4-Isopropylpyrimidin-2-amine
Overview
Description
4-Isopropylpyrimidin-2-amine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the derivatives of pyrimidine, specifically 2,4-disubstituted pyrimidines, has been studied for its potential as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, which are relevant in the context of Alzheimer's disease (AD) treatment . Although the exact compound 4-isopropylpyrimidin-2-amine is not directly mentioned in the provided papers, the research on related compounds offers insights into the chemical behavior and potential applications of such derivatives.
Synthesis Analysis
The synthesis of pyrimidine derivatives can vary based on the desired substituents. For instance, a series of 2,4-disubstituted pyrimidines were synthesized and evaluated for their biological activity . Another study describes the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines by reacting chalcone derivatives with guanidine hydrochloride . Additionally, a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones involves a cyclization reaction with an intramolecular amide addition to an iminium intermediate . These methods highlight the versatility in synthesizing pyrimidine derivatives, which could be applied to the synthesis of 4-isopropylpyrimidin-2-amine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to alter the compound's properties. Molecular modeling studies indicate that the pyrimidine ring can serve as a suitable template for developing inhibitors that target multiple pathological routes in AD . The structure-activity relationship (SAR) studies of these compounds are crucial for understanding how different substituents affect their biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, the synthesized 2,4-disubstituted pyrimidines were evaluated for their ability to inhibit cholinesterase and prevent Aβ-aggregation . The chemical reactivity of these compounds is essential for their potential therapeutic applications. The Gewald reaction is another example of a chemical reaction used to synthesize thieno[2,3-d]pyrimidin-4-amines, which demonstrates the reactivity of pyrimidine derivatives under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 4-isopropylpyrimidin-2-amine are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and biological activity. For instance, the anti-inflammatory activity of certain 4,6-substituted di-(phenyl) pyrimidin-2-amines was evaluated, indicating the importance of these properties in their pharmacological profile . Understanding these properties is crucial for the development of new drugs based on pyrimidine derivatives.
Scientific Research Applications
Corrosion Inhibition
4-Isopropylpyrimidin-2-amine derivatives have been investigated for their potential as corrosion inhibitors. For instance, certain pyrimidine derivatives have shown effective inhibition against the corrosion of mild steel in acidic medium. These compounds, including 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one, have been studied using techniques like electrochemical impedance spectroscopy and density functional theory (Yadav et al., 2015). Another study demonstrated the efficiency of benzylidene-pyrimidin-2-yl-amine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, further supporting the application of pyrimidine derivatives in corrosion inhibition (Ashassi-Sorkhabi et al., 2005).
Enzyme Inhibition
Novel 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues have been designed as dihydrofolate reductase (DHFR) inhibitors. These compounds have shown potential in inhibiting bacterial enzymes and displaying antibacterial activity. The synthesis process for these inhibitors is suitable for high-throughput synthesis and screening, indicating potential applications in drug discovery and development (Wyss et al., 2003).
Antimicrobial and Cytotoxic Applications
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives have been synthesized and shown promising antibacterial and cytotoxic properties. For example, compound 9a exhibited high antibacterial efficiency with low minimum inhibitory concentration values. These compounds have also been investigated for in vitro antitumor screening against various cancer cell lines, indicating their potential application in cancer research (Hassaneen et al., 2019).
Molecular Recognition
Pyrimidine derivatives like 4-amino-1-[4-[N,N-bis[2-(N,N-diethylamino)ethyl]amino]butyl]-2(1H)-pyrimidione have been synthesized for molecular recognition studies. These compounds, with their base pairing and ammonium electrostatic binding subunits, have been explored for their ability to complex with substrates such as guanosine monophosphate, demonstrating their potential in biochemical and molecular recognition applications (Furuta et al., 1991).
Safety And Hazards
Future Directions
While specific future directions for 4-Isopropylpyrimidin-2-amine are not detailed in the retrieved papers, the field of pyrimidine research is vast and continually evolving. Emphasis is placed on the need for material innovations, fabrication advancements, and emerging applications such as personalised medicine, nanomedicine, and bioelectronic devices .
properties
IUPAC Name |
4-propan-2-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRNZAITOUMSPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562457 | |
Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylpyrimidin-2-amine | |
CAS RN |
5782-70-7 | |
Record name | 4-(1-Methylethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5782-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Propan-2-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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